![molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0](/img/structure/B179568.png)
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit janus kinase (jak) activity , and to reduce blood glucose levels , suggesting potential targets could be JAK proteins and glucose metabolism pathways.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of JAK proteins, inhibiting their activity . This could lead to downstream effects on signal transduction pathways involved in cell growth, survival, and differentiation.
Biochemical Pathways
, related compounds have been shown to impact JAK-STAT signaling and glucose metabolism. Inhibition of these pathways can affect a variety of cellular processes, including immune response, cell cycle progression, and energy production.
Pharmacokinetics
One related compound showed high total clearance and low oral bioavailability in rats , suggesting that ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may have similar pharmacokinetic properties.
Result of Action
Related compounds have been shown to reduce the migration and invasion abilities of certain cancer cells and to lower blood glucose levels , suggesting potential therapeutic applications in oncology and endocrinology.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives, which include Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, play a significant role in cell biology . They are important types of molecules and natural products and have been used as biologically active compounds for the treatment of various disorders in the human body .
Cellular Effects
It is known that pyrrolopyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-c]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit various kinases, which are critical targets in cancer treatment. Studies indicate that derivatives of this compound exhibit significant activity against specific kinases involved in tumor growth and proliferation.
- Cancer Therapeutics : Research has shown that this compound derivatives can effectively inhibit cancer cell lines, demonstrating cytotoxic effects with low toxicity towards normal cells. For instance, a study reported an IC50 value of 15 µM against ovarian cancer cells, indicating promising anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Antitubercular Agents : In vitro studies revealed an MIC of 20 µM against M. tuberculosis strains, suggesting its potential as a lead compound for further drug development .
Enzyme Inhibition
This compound has been studied for its role in inhibiting enzymes involved in metabolic pathways.
- Kinase Inhibition : The compound and its derivatives have been identified as potent inhibitors of kinases such as CHK1, which plays a crucial role in cell cycle regulation. This inhibition can lead to enhanced efficacy of chemotherapeutic agents .
Antidiabetic Activity
A study highlighted the antidiabetic effects of pyrrolo[2,3-c]pyridine derivatives, including this compound. The compound was found to enhance insulin sensitivity and glucose uptake by approximately 30% in adipocytes at a concentration of 50 µM .
Cytotoxicity Assays
In vitro testing demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different fusion pattern but share similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the presence of an ester group, which can influence its reactivity and biological activity .
List of Similar Compounds
- Pyrrolopyrazine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Indole derivatives
Biological Activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a fused pyrrole and pyridine ring system. This unique structure contributes to its diverse chemical properties and biological activities, making it a candidate for therapeutic applications in various diseases, particularly cancers.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Inhibition of FGFRs leads to decreased cell proliferation and survival in FGFR-dependent tumors. The biochemical pathways affected include:
- FGFR Signaling Pathway : Critical for cell growth and differentiation.
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity:
- In vitro Studies : It has been reported to inhibit the proliferation of breast cancer cells (e.g., MCF-7 and 4T1) with IC50 values as low as 0.26 μM, indicating potent antiproliferative effects .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its efficacy as an anticancer agent .
Other Biological Activities
In addition to its antitumor properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Related compounds have been implicated in modulating inflammatory responses and immune mediators .
- Enzyme Inhibition : The compound may also inhibit various kinases involved in cellular signaling pathways, including SGK-1 kinase .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Pyrrolopyridine | Potent FGFR inhibitor |
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Pyrrolopyridine | Similar but less potent |
Pyrrolo[1,2-a]pyrazine derivatives | Different ring system | Antibacterial and antiviral properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Compound 4h demonstrated IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, showcasing its potential as a lead compound for cancer therapy .
- Antiproliferative Activity : In a study assessing various pyrrolopyridine derivatives, this compound exhibited strong antiproliferative effects against multiple cancer cell lines while maintaining a favorable safety profile against normal cells .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMONQIODPWGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443693 | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147503-82-0 | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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